molecular formula C11H18N2 B13248877 2-Methyl-6-(3-methylbutyl)pyridin-3-amine

2-Methyl-6-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13248877
M. Wt: 178.27 g/mol
InChI Key: SKTOJLNKMXXZEB-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C11H17N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a 3-methylbutyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with 3-methylbutylboronic acid under Suzuki coupling conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-(3-methylbutyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(3-methylbutyl)pyridine: Similar structure but lacks the amine group.

    5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine.

    2-Methyl-6-(3-methylbutyl)pyridin-3-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-6-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-8(2)4-5-10-6-7-11(12)9(3)13-10/h6-8H,4-5,12H2,1-3H3

InChI Key

SKTOJLNKMXXZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCC(C)C)N

Origin of Product

United States

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